1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene
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Overview
Description
1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene is an organic compound with the molecular formula C18H22 and a molecular weight of 238.376 g/mol It is a derivative of benzene, characterized by the presence of ethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperature and pressure.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.
Comparison with Similar Compounds
- 1-Methyl-4-[4-(4-methylphenyl)butyl]benzene
- 1-Methyl-4-(4-{4-[2-(4-methylphenyl)ethyl]phenyl}butyl)benzene
- 1-Methyl-4-(4-phenylbutyl)benzene
Comparison: 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene is unique due to its specific ethyl group substitutions, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity towards electrophiles and nucleophiles .
Properties
CAS No. |
51526-06-8 |
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Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-ethyl-4-[2-(4-ethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
HHRXQMMXINWQCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC2=CC=C(C=C2)CC |
Origin of Product |
United States |
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